molecular formula C15H14F3NO3 B2802781 N-[3-(Furan-3-YL)-3-hydroxypropyl]-3-(trifluoromethyl)benzamide CAS No. 1428371-76-9

N-[3-(Furan-3-YL)-3-hydroxypropyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2802781
CAS No.: 1428371-76-9
M. Wt: 313.276
InChI Key: VLDYFWBAKDMSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Furan-3-YL)-3-hydroxypropyl]-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a furan-3-ylmethyl group linked via a 3-hydroxypropyl chain to a benzamide core that is substituted with a trifluoromethyl group. The structural motif of the benzamide is a prominent scaffold in drug discovery, known for its versatility and potential to interact with various biological targets . While the specific research applications for this compound are still being explored, structurally related benzamide compounds have demonstrated significant bioactive properties in preclinical studies. For instance, certain N-(furan-3-yl)benzamide analogs are the subject of crystallographic and energetic studies to understand molecular interactions and solid-state properties . Furthermore, other benzamide derivatives incorporating trifluoromethyl groups and specific side chains have been investigated for their effects on the serotonergic system, showing potential in models of central nervous system disorders . The presence of both the furan heterocycle and the trifluoromethyl group makes this compound a valuable intermediate for researchers developing new small-molecule probes, studying structure-activity relationships (SAR), or exploring novel mechanisms of action. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c16-15(17,18)12-3-1-2-10(8-12)14(21)19-6-4-13(20)11-5-7-22-9-11/h1-3,5,7-9,13,20H,4,6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDYFWBAKDMSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(Furan-3-YL)-3-hydroxypropyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
  • Molecular Formula : C16H15F3N2O5
  • Molecular Weight : 372.3 g/mol
  • CAS Number : 1428358-69-3

The compound features a furan ring, a hydroxypropyl group, and a trifluoromethoxyphenyl group, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exert its effects through the inhibition of certain enzymes or receptors, potentially affecting various signaling pathways associated with disease processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurotransmission and providing therapeutic effects in conditions such as depression or anxiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The furan moiety is often associated with antimicrobial effects due to its ability to disrupt bacterial cell membranes.

Anticancer Activity

The compound has shown promise in anticancer applications. Studies have reported that derivatives of benzamide compounds can induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF77.01
NCI-H4608.55
HeLa14.31

These findings suggest that this compound may also possess similar anticancer properties.

Antidepressant-Like Effects

A study on related compounds indicated potential antidepressant-like effects mediated through serotonergic and noradrenergic systems. This suggests that this compound could be explored for its therapeutic potential in treating mood disorders.

Case Studies and Research Findings

  • Antimicrobial Study : A derivative containing a furan ring was tested against various bacterial strains, demonstrating significant antimicrobial activity (minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL).
  • Anticancer Research : In vitro studies showed that compounds similar to this compound exhibited IC50 values below 10 µM against several cancer cell lines, indicating strong cytotoxic potential.

Comparison with Similar Compounds

Core Structural Features

The compound shares the benzamide backbone with several agrochemicals and pharmaceuticals. Key differentiating features include:

  • Trifluoromethyl positioning : Unlike flutolanil (2-trifluoromethyl) or bis(trifluoromethyl) derivatives, the target compound has a single 3-trifluoromethyl group, balancing lipophilicity and electronic effects .
  • Furan vs.

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Compound Name Molecular Weight Substituents logP (Predicted) Key Functional Groups
Target Compound ~327.3 3-(trifluoromethyl), furan-3-yl, hydroxypropyl 2.8 Amide, hydroxyl, trifluoromethyl
Flutolanil 323.3 2-(trifluoromethyl), 3-isopropoxy 3.5 Amide, ether, trifluoromethyl
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide 409.7 3,5-bis(trifluoromethyl), chloropyrazine 4.2 Amide, chloropyrazine, trifluoromethyl
3-Fluoro-N-(2-pyridyl)benzamide ~284.3 3-fluoro, 2-pyridyl 2.1 Amide, pyridine, fluorine

Key Observations :

  • The target compound’s logP (estimated 2.8) suggests moderate lipophilicity, intermediate between hydrophilic pyridyl derivatives (logP ~2.1) and highly lipophilic bis(trifluoromethyl) analogs (logP ~4.2).
  • The hydroxypropyl group may improve solubility compared to flutolanil’s isopropoxy chain, which increases logP to 3.5 .

Mode of Action (Inferred from Analogs)

  • Flutolanil : Inhibits succinate dehydrogenase (SDH) in fungi, leveraging the trifluoromethyl group’s electron-withdrawing effects for target binding .
  • Bis(trifluoromethyl) derivatives : Enhanced lipophilicity may improve membrane penetration but reduce solubility, as seen in compound 28 () .
  • Target compound : The furan moiety could engage in hydrogen bonding or π-stacking with biological targets, while the hydroxyl group might serve as a metabolic liability or solubility enhancer.

Q & A

Basic: What are the established synthetic routes for N-[3-(Furan-3-YL)-3-hydroxypropyl]-3-(trifluoromethyl)benzamide, and how is structural purity validated?

Answer:
The synthesis typically involves multi-step reactions. For example, a related benzamide derivative was synthesized via sequential coupling of a furan-containing hydroxypropylamine with a trifluoromethylbenzoyl chloride intermediate under basic conditions (e.g., using triethylamine as a base). Key steps include:

  • Step 1: Formation of the hydroxypropyl-furan intermediate via nucleophilic substitution or condensation reactions.
  • Step 2: Amidation with 3-(trifluoromethyl)benzoyl chloride, often requiring anhydrous conditions and inert gas protection to avoid hydrolysis.
  • Step 3: Purification via column chromatography or recrystallization.

Analytical validation employs:

  • 1H-NMR to confirm proton environments (e.g., furan protons at δ 6.2–7.1 ppm, hydroxypropyl signals at δ 1.8–3.5 ppm).
  • TLC to monitor reaction progress and purity.
  • Mass spectrometry for molecular weight confirmation .

Basic: What structural features contribute to its biological or chemical activity?

Answer:
Critical structural elements include:

  • Trifluoromethyl group (-CF₃): Enhances metabolic stability and lipophilicity, improving membrane permeability.
  • Furan ring: Participates in π-π stacking or hydrogen bonding with biological targets (e.g., enzymes).
  • Hydroxypropyl linker: Introduces conformational flexibility, potentially optimizing binding interactions.

Example data:

PropertyValue/EffectReference
LogP (lipophilicity)~3.5 (calculated)
Hydrogen bond acceptors4 (amide O, furan O, hydroxyl O)

Advanced: How can researchers optimize low yields in the final amidation step?

Answer:
Low yields (e.g., 31% in analogous syntheses ) may arise from:

  • Competitive side reactions: Hydrolysis of the acyl chloride intermediate.
    • Mitigation: Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture.
  • Steric hindrance: Bulky substituents on the benzamide or furan groups.
    • Mitigation: Employ coupling agents like HATU or DCC to activate the carboxylic acid.
  • Temperature control: Excess heat may degrade intermediates; optimize to 0–25°C.

Experimental design tip:
Use a factorial design to test variables (e.g., base strength, solvent polarity, reaction time) and identify optimal conditions .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies may stem from:

  • Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Compound stability: Hydrolysis of the benzamide under physiological conditions (test via HPLC stability assays).
  • Off-target effects: Use siRNA knockdown or CRISPR models to validate target specificity.

Case study:
A structurally similar compound showed anti-microbial activity in E. coli but not in S. aureus due to differences in membrane composition. Parallel assays with standardized protocols (e.g., CLSI guidelines) are critical .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in analogs?

Answer:

  • Core modifications: Replace the furan with thiophene or pyrrole to assess π-system impact.
  • Substituent variations: Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide’s para position.
  • Bioisosteric replacement: Swap -CF₃ with -OCF₃ or -SF₅ to evaluate steric/electronic effects.

Example SAR table (hypothetical data):

AnalogIC₅₀ (µM)Solubility (mg/mL)Notes
Furan variant0.450.12High membrane uptake
Thiophene variant1.20.09Reduced activity
-NO₂ substituted0.780.05Improved enzyme binding

Validate via molecular docking (e.g., AutoDock Vina) and MD simulations .

Advanced: What are the challenges in crystallizing this compound for X-ray studies?

Answer:

  • Low melting point: Oily residues may form; use slow evaporation in polar/non-polar solvent mixtures (e.g., hexane:EtOAc).
  • Disorder in crystal lattice: Common with flexible hydroxypropyl chains; employ low-temperature (150 K) crystallography to reduce thermal motion .
  • Polymorphism: Screen multiple solvents (DMF, MeOH, acetone) to isolate stable polymorphs.

Reported success:
A related benzamide derivative crystallized in the monoclinic space group P2₁/c with Z = 4, confirmed via SC-XRD (R factor = 0.057) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: -20°C in amber vials to prevent light-induced degradation.
  • Humidity control: Store with desiccants (silica gel) to avoid hydrolysis of the amide bond.
  • Solution stability: Prepare fresh DMSO stock solutions; avoid freeze-thaw cycles (test via LC-MS over 72 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.